2-(2-Benzothienyl)-2-hydroxyacetic Acid

Beschreibung

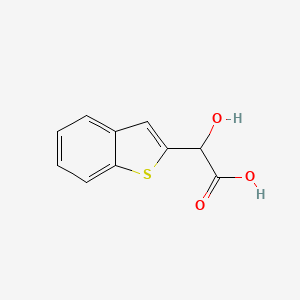

2-(2-Benzothienyl)-2-hydroxyacetic acid is a benzothiophene-derived compound featuring a hydroxyacetic acid moiety attached to the benzothienyl ring. Benzothiophenes are sulfur-containing heterocycles known for their stability and diverse reactivity, making them valuable in pharmaceutical and materials science research .

Eigenschaften

Molekularformel |

C10H8O3S |

|---|---|

Molekulargewicht |

208.24 g/mol |

IUPAC-Name |

2-(1-benzothiophen-2-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H8O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9,11H,(H,12,13) |

InChI-Schlüssel |

YOXZBBZJNJBYIT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothienyl)-2-hydroxyacetic acid typically involves the introduction of a hydroxyacetic acid moiety to the benzothiophene ring. One common method is the deprotonative metallation of benzothiophene derivatives, followed by electrophilic trapping with suitable reagents. For instance, benzothiophene can be deprotonated using a strong base such as lithium diisopropylamide (LDA) and then reacted with glyoxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Benzothienyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Benzothienyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(2-Benzothienyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives have been shown to inhibit key enzymes involved in sphingolipid metabolism, which plays a role in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituents such as amino (in 2-(1,3-Benzothiazol-2-ylamino)acetic acid) or cyano groups (in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid) alter electronic properties and biological efficacy .

Insights :

- The hydroxyacetic acid moiety common to these compounds enhances solubility and bioavailability compared to purely aromatic analogs .

- Benzothienyl/benzothiazole derivatives exhibit superior antimicrobial activity over non-heterocyclic analogs (e.g., glycolic acid) due to enhanced membrane permeability .

Industrial Relevance :

- Continuous flow reactors and high-throughput screening optimize large-scale production of benzothiazole derivatives .

- Hydroxyacetic acid derivatives often require precise pH control during synthesis to avoid esterification or decomposition .

Structure-Activity Relationships (SAR)

- Benzothienyl/Benzothiazole Core : The sulfur atom in the heterocycle enhances electron density, improving interactions with biological targets (e.g., enzyme active sites) .

- Hydroxy Group : The α-hydroxy group in this compound facilitates hydrogen bonding, critical for antimicrobial and anti-inflammatory effects .

- Substituent Effects: Cyano or amino groups (as in ) increase electrophilicity, altering reactivity and toxicity profiles compared to the parent compound .

Biologische Aktivität

2-(2-Benzothienyl)-2-hydroxyacetic acid (BTHA) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the biological activity of BTHA, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

BTHA belongs to a class of compounds known as benzothienyl derivatives. Its chemical structure features a benzothienyl moiety attached to a hydroxyacetic acid group, which is crucial for its biological activity. The compound's unique structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.

Anticancer Properties

Research indicates that BTHA exhibits significant anticancer activity. In vitro studies have shown that BTHA can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.5 | Apoptosis induction |

| SK-Hep-1 | 15.3 | Cell cycle arrest |

Antioxidant Activity

BTHA has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and cardioprotection.

Anti-inflammatory Effects

In vivo studies have reported that BTHA can reduce inflammation markers in animal models of inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating conditions like arthritis or inflammatory bowel disease.

The biological activities of BTHA can be attributed to several mechanisms:

- Apoptosis Induction : BTHA activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Regulation : The compound has been shown to interfere with the cell cycle progression, particularly at the G1/S phase transition.

- Antioxidant Mechanism : BTHA enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Study 1: Anticancer Efficacy

In a recent study, BTHA was administered to mice bearing xenograft tumors derived from MDA-MB-231 cells. The results indicated a significant reduction in tumor volume compared to control groups, along with enhanced survival rates.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of BTHA in a model of ischemia-reperfusion injury in rats. The treatment resulted in reduced neuronal death and improved behavioral outcomes, suggesting its potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.